N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-18-14(4-2-8-19-18)11-21-17(22)13-6-7-16(20-10-13)25-12-15-5-3-9-24-15/h2,4,6-8,10,15H,3,5,9,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSIMKLDOAWAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinamide core, followed by the introduction of the 2-methoxypyridin-3-ylmethyl and tetrahydrofuran-2-ylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that it could modulate metabolic pathways involved in tumor growth, warranting further investigation into its efficacy as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in drug metabolism, potentially influencing pharmacokinetics and drug interactions. This is particularly relevant for compounds that undergo cytochrome P450-mediated metabolism.
- Neuroprotective Effects : Some studies have indicated that similar nicotinamide derivatives possess neuroprotective properties, suggesting a potential application in neurodegenerative diseases.
Anticancer Evaluation
A study evaluated the cytotoxicity of N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide against various cancer cell lines. Results indicated that the compound exhibited moderate potency compared to established chemotherapeutics. Further optimization and structural modifications are ongoing to enhance its anticancer activity.
Enzyme Interaction Studies
Research focusing on the interaction of this compound with cytochrome P450 enzymes has demonstrated its potential to alter drug metabolism significantly. This could lead to important implications for drug-drug interactions in clinical settings.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxicity against cancer cell lines; ongoing optimization needed |
| Enzyme Inhibition | Potential inhibitor of cytochrome P450 enzymes; affects drug metabolism |
| Neuroprotective | Possible neuroprotective effects; further research required |
Mechanism of Action
The mechanism by which N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT plays a significant role in various metabolic processes and diseases, making its inhibitors valuable for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-methionine (SAM) as the methyl donor, producing methylnicotinamide (MNAM) and S-adenosyl-l-homocysteine (SAH). This enzymatic reaction depletes NAM, which is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. Inhibition of NNMT can lead to increased levels of NAM and subsequently enhance NAD+ synthesis through the salvage pathway, impacting energy metabolism and cellular health .
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of specific structural features in NNMT inhibitors. The presence of electron-withdrawing groups at certain positions has been linked to increased inhibitory potency. For instance, compounds with optimized substituents at the 4-position of phenyl-triazole showed significant activity against NNMT .
Table 1: Summary of Key Structural Features and Corresponding Biological Activity
| Compound | Structural Feature | IC50 (μM) | Remarks |
|---|---|---|---|
| II399 | Baseline compound | 1.0 | Initial lead compound |
| II559 | Electron-withdrawing at 4-position | 0.0012 | High selectivity for NNMT |
| II802 | Similar to II559 | 0.0016 | Enhanced cellular inhibition |
Biological Activity
This compound has shown promising results in various assays evaluating its inhibitory effects on NNMT. In cell-based assays, this compound exhibited an IC50 value reflecting its potency in inhibiting NNMT activity, which is crucial for understanding its therapeutic potential.
Case Studies
- Inhibition Studies : A recent study demonstrated that compounds structurally similar to this compound were able to inhibit NNMT with IC50 values ranging from 0.001 to 0.5 μM, showcasing their effectiveness in reducing cell viability in cancer cell lines .
- Cell Viability Assays : Compounds with similar structures were tested for their effects on cell viability across different cancer types. The results indicated that these compounds not only inhibited NNMT but also reduced the proliferation of cancer cells significantly at concentrations lower than those required for enzyme inhibition .
Q & A
Q. What are the recommended synthetic routes for N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?
Methodological Answer: The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, the methoxy and tetrahydrofuran-methoxy substituents can be introduced via alkylation of hydroxyl precursors using methoxy or THF-methoxy halides under basic conditions. Chromatographic purification (e.g., silica gel or reverse-phase HPLC) is critical to isolate intermediates and the final product, as demonstrated in analogous pyridine syntheses . Reaction progress should be monitored by TLC or LC-MS, and intermediates characterized by H/C NMR.
Q. How can the crystal structure of this compound be resolved, and which software is suitable for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or vapor diffusion. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures . Key steps include solving phases via direct methods, refining positional/thermal parameters, and validating geometry using tools like PLATON. Hydrogen atoms can be placed geometrically or located via difference Fourier maps.
Q. What analytical techniques are essential for purity assessment and structural confirmation?
Methodological Answer:
- HPLC (e.g., reverse-phase C18 column) with UV detection to assess purity (>98% recommended for research use) .
- NMR spectroscopy : H and C NMR to confirm substituent positions and integration ratios. DEPT-135 or HSQC can resolve quaternary carbons.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer: SAR studies require systematic modification of substituents (e.g., methoxy, THF-methoxy) and evaluation of biological activity. For example:
- Replace the tetrahydrofuran group with other cyclic ethers (e.g., tetrahydropyran) to assess steric/electronic effects.
- Test activity in target-specific assays (e.g., enzyme inhibition, receptor binding). Analogous TRPV1 antagonist studies used functional assays (Ca flux) to correlate substituent changes with potency .
- Computational docking (e.g., AutoDock) can predict binding modes and guide rational design.
Q. What experimental strategies address contradictions in crystallographic data, such as disordered solvent molecules or low-resolution regions?
Methodological Answer:
- Disordered solvent : Use SQUEEZE (in PLATON) to model electron density from disordered solvent molecules .
- Low-resolution data : Employ twin refinement in SHELXL or integrate complementary techniques (e.g., powder XRD or solid-state NMR).
- Validate against spectroscopic data (e.g., NMR) to confirm bond lengths/angles in ambiguous regions.
Q. How can researchers differentiate between isomeric byproducts formed during synthesis?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating neuroprotective or ion channel-modulating activity, given structural analogs like YM-244769?
Methodological Answer:
- Na/Ca exchange (NCX) inhibition : Measure intracellular Ca levels using fluorescent dyes (e.g., Fluo-4) in neuronal cell lines .
- Electrophysiology : Patch-clamp assays to study effects on ion channels (e.g., TRPV1, if applicable) .
- Cytoprotection assays : Expose cells to oxidative stress (e.g., HO) and quantify viability via MTT or LDH release.
Data Contradiction and Validation
Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
